
(1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile is an organic compound that features an indole ring fused to an ethene moiety with three nitrile groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of indole derivatives with ethene tricarbonitrile under specific conditions. The reaction often requires a catalyst and may be carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
(1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
(1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile: shares similarities with other indole derivatives and nitrile-containing compounds.
Indole-3-acetonitrile: Another indole derivative with a nitrile group, used in plant growth regulation.
3-Cyanoindole: An indole derivative with a single nitrile group, used in organic synthesis.
特性
CAS番号 |
1214-09-1 |
|---|---|
分子式 |
C13H6N4 |
分子量 |
218.21 g/mol |
IUPAC名 |
2-(1H-indol-3-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C13H6N4/c14-5-9(6-15)11(7-16)12-8-17-13-4-2-1-3-10(12)13/h1-4,8,17H |
InChIキー |
OXWKGNTUTLLMEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=C(C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


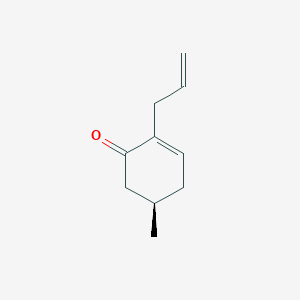
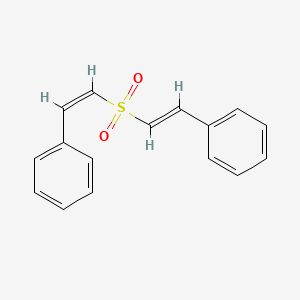
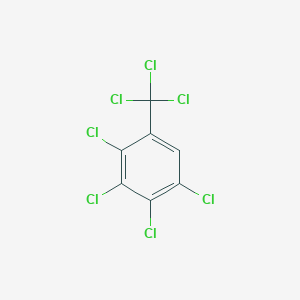



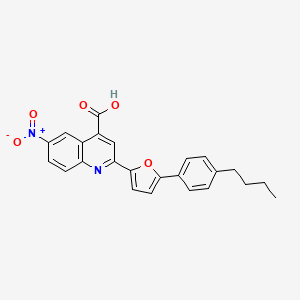
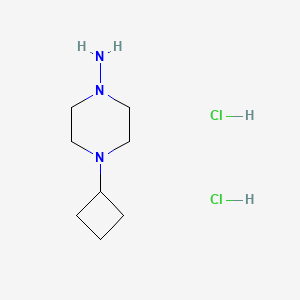

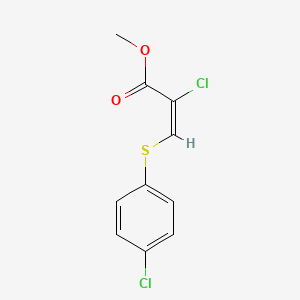

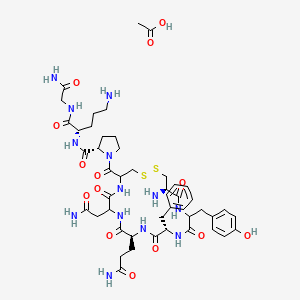
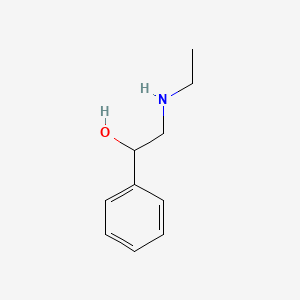
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
